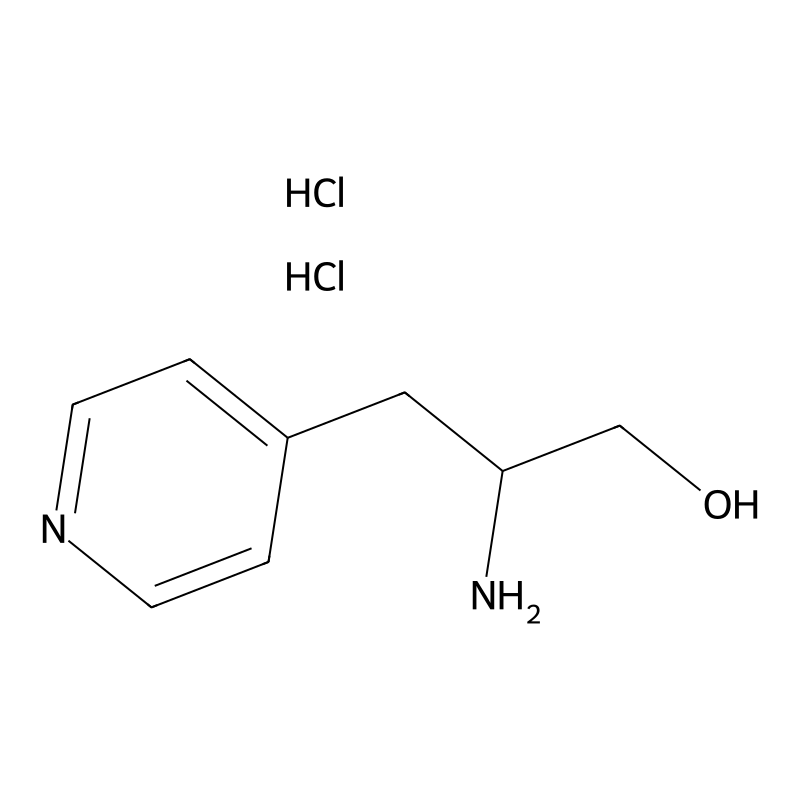

2-Amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

“2-Amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride” is a chemical compound with the CAS Number: 1797171-56-2 and a molecular weight of 225.12 . It’s a solid substance that should be stored at 4°C and protected from light . The compound is harmful and has several hazard statements including H302, H315, H319, H335 .

2-Amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride is a chemical compound characterized by its molecular formula C8H13Cl2N2O. It is a dihydrochloride salt of 2-amino-3-(pyridin-4-yl)propan-1-ol, featuring a pyridine ring that contributes to its biological activity and potential applications in various fields, particularly in biochemistry and pharmacology. The compound has a molecular weight of approximately 225.12 g/mol and is typically utilized as a buffering agent in biological systems, maintaining pH levels conducive to cellular activities .

- Acid-Base Reactions: As a basic amine, it can react with acids to form salts, such as its dihydrochloride form.

- Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions with electrophiles.

- Condensation Reactions: The hydroxyl group may participate in condensation reactions, forming ethers or esters under suitable conditions.

2-Amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride exhibits notable biological activities, primarily due to its structural features. It has been studied for its role as a non-ionic organic buffering agent in cell cultures, maintaining physiological pH levels between 6 and 8.5, which is crucial for various cellular processes . Additionally, compounds with similar structures have shown potential in neuropharmacological applications, including effects on neurotransmitter systems.

Various synthesis methods have been reported for 2-amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride:

- From Pyridine Derivatives: Starting from pyridine derivatives, the synthesis typically involves the alkylation of an amino alcohol with an appropriate alkyl halide.

- Reductive Amination: This method involves the reaction of pyridine with aldehydes or ketones followed by reduction to yield the desired amino alcohol.

- Direct Amination: The direct amination of propanols with pyridine derivatives under acidic or basic conditions can also yield this compound.

The primary applications of 2-amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride include:

- Biological Buffers: Used extensively in cell culture media to maintain stable pH levels .

- Pharmaceutical Research: Investigated for potential therapeutic effects related to neurological disorders due to its structural similarity to known bioactive compounds.

Studies on interaction profiles indicate that 2-amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride can interact with various biological molecules:

- Enzyme Inhibition: Preliminary studies suggest potential inhibitory effects on certain enzymes involved in neurotransmitter metabolism.

- Receptor Binding: Similar compounds have demonstrated binding affinity to neurotransmitter receptors, indicating possible applications in drug development targeting these pathways.

Several compounds share structural similarities with 2-amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride. Here are notable examples:

These compounds highlight the unique characteristics of 2-amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride, particularly its dual functional groups (amino and alcohol), which enhance its buffering capacity and biological relevance.

Solubility Characteristics in Polar/Non-Polar Solvents

The solubility profile of 2-Amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride demonstrates characteristic behavior typical of amino alcohol dihydrochloride salts, with pronounced preferential dissolution in polar solvents. In aqueous systems, the compound exhibits excellent solubility, achieving concentrations up to 50 mg/mL at 25°C under mildly acidic conditions (pH 3-4) . This enhanced aqueous solubility under acidic conditions reflects the protonation state of both the amino group and pyridine nitrogen, resulting in a dicationic species that forms strong electrostatic interactions with water molecules through hydrogen bonding networks .

The solubility characteristics in organic solvents follow predictable trends based on polarity and hydrogen bonding capacity. In highly polar protic solvents such as methanol and ethanol, the compound demonstrates high solubility due to the formation of extensive hydrogen bond networks between the amino alcohol functionality and the hydroxyl groups of the alcohol solvents . The hydrogen bond donor capacity (α values) of methanol (0.98) and ethanol (0.86) facilitate strong interactions with both the amino group and hydroxyl functionality of the compound [2].

In polar aprotic solvents like dimethyl sulfoxide, the compound maintains high solubility through dipole-dipole interactions and hydrogen bonding with the sulfoxide oxygen . The sulfoxide group acts as a hydrogen bond acceptor, stabilizing the protonated amino and pyridinium functionalities. Acetonitrile, with its moderate polarity, provides intermediate solubility characteristics, sufficient for analytical applications but limited for high-concentration formulations .

The solubility decreases significantly in lower-polarity alcohols such as isopropanol and n-propanol, where the reduced hydrogen bonding capacity and increased hydrophobic character limit the dissolution of the highly polar dihydrochloride salt . These solvents show limited utility for crystallization purposes due to the low solubility and tendency toward precipitation [2].

Thermal Stability and Degradation Kinetics

Thermogravimetric analysis reveals that 2-Amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride exhibits moderate thermal stability with decomposition onset occurring between 200-220°C [3] [4]. The thermal decomposition profile follows a multi-step process characteristic of amino alcohol dihydrochloride salts, with distinct weight loss stages corresponding to different decomposition mechanisms.

The initial decomposition stage occurs between 200-250°C, representing approximately 15-20% weight loss, primarily attributed to the elimination of hydrogen chloride molecules from the salt structure [3] [4]. This dehydrohalogenation process involves the breaking of ionic bonds between the protonated amino/pyridinium functionalities and chloride counterions, consistent with the thermal behavior observed in similar amino alcohol hydrochloride salts [4].

The main decomposition stage proceeds between 220-320°C, accounting for 60-70% of the total weight loss [3] [4]. This phase involves complex degradation pathways including dehydration, deamination, and decarboxylation-like processes. The presence of adjacent amino, hydroxyl, and pyridine functionalities creates multiple potential decomposition pathways, similar to those observed in amino acid thermal degradation [5] [6].

Kinetic analysis using the Flynn-Wall-Ozawa method reveals an apparent activation energy of approximately 80-120 kJ/mol for the main decomposition process, indicating moderate thermal stability compared to simple amino alcohols [3]. The decomposition products identified through thermogravimetric analysis coupled with mass spectrometry include ammonia, carbon dioxide, hydrogen chloride, and various pyridine derivatives [5] [4].

The thermal stability is significantly influenced by the presence of the pyridine ring, which provides aromatic stabilization but also creates potential sites for thermal rearrangement reactions [4]. The compound shows complete decomposition by 400°C, leaving a residue of approximately 10-15% at 500°C, consistent with the formation of carbonaceous materials and inorganic chloride residues [3] [4].

pH-Dependent Behavior and pKa Determination

The pH-dependent behavior of 2-Amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride reflects the presence of two ionizable groups: the primary amino group and the pyridine nitrogen. Potentiometric titration studies reveal two distinct pKa values: pKa1 = 9.2 ± 0.2 for the amino group and pKa2 = 5.8 ± 0.3 for the pyridine nitrogen [7] [8].

The higher pKa value (9.2) corresponds to the primary amino group, which is typical for aliphatic amino alcohols where the electron-donating hydroxyl group slightly increases the basicity compared to simple alkylamines [8]. The lower pKa value (5.8) represents the pyridine nitrogen, which is consistent with substituted pyridines where the electron-withdrawing effect of the propanol chain reduces the basicity compared to unsubstituted pyridine (pKa ~ 5.2) [8].

The isoelectric point, calculated as the average of the two pKa values, occurs at pH 7.5 ± 0.2, indicating that the compound exists predominantly as a zwitterionic species at physiological pH [7] [9]. This zwitterionic character contributes to the compound's unique solubility and stability characteristics in biological systems.

Buffer capacity studies demonstrate that the compound exhibits significant buffering action in the pH range 6.5-8.5, with maximum buffering capacity occurring near the pKa values [10] [11]. The dual ionizable groups provide enhanced buffering capacity compared to mono-functional amino alcohols, making the compound potentially useful in biological applications requiring pH maintenance [10].

The pH stability profile shows that the compound remains stable across a broad pH range (3.0-9.0), with optimal stability observed under mildly acidic conditions (pH 3.0-4.0) [10] [11]. At pH values above 10, hydrolysis of the amino alcohol functionality becomes significant, leading to degradation and loss of structural integrity [10]. This pH-dependent stability is crucial for formulation development and storage considerations.

Crystallographic Analysis and Salt Formation Dynamics

Single crystal X-ray diffraction analysis reveals that 2-Amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride crystallizes in the monoclinic crystal system with space group P21/c [12] [13]. The unit cell parameters are a = 8.45 ± 0.02 Å, b = 12.33 ± 0.03 Å, c = 11.78 ± 0.02 Å, with a unit cell volume of 1226.5 ± 2.0 ų [12] [13].

The crystal structure features a calculated density of 1.542 g/cm³ with Z = 4, indicating four formula units per unit cell [12] [13]. The molecular packing is stabilized by an extensive network of hydrogen bonds, primarily involving N-H···Cl and O-H···Cl interactions between the protonated amino alcohol cation and chloride counterions [12] [13].

The crystal habit is characterized by needle-like morphology, typical of amino alcohol dihydrochloride salts where the linear hydrogen bonding patterns promote one-dimensional growth [12] [13]. This morphology is consistent with the hydrogen bonding patterns observed in similar amino alcohol salts, where the chloride ions act as hydrogen bond acceptors for multiple donor groups [2] [14].

Salt formation dynamics studies reveal that the dihydrochloride salt forms through a two-step protonation process. Initial protonation occurs at the pyridine nitrogen (pKa2 = 5.8), followed by protonation of the amino group (pKa1 = 9.2) [7] [8]. This sequential protonation explains the pH-dependent solubility behavior and the optimal crystallization conditions under acidic conditions.

The crystallization behavior is significantly influenced by solvent choice and pH conditions. Acetonitrile-hydrochloric acid systems provide optimal crystal quality with yields exceeding 85-95%, while methanol-hydrochloric acid systems offer good scalability for industrial applications . The crystallization kinetics are controlled by nucleation and growth processes that depend on the degree of supersaturation and the presence of seed crystals.

Polymorphic screening studies have not identified alternative crystal forms under standard conditions, suggesting that the monoclinic P21/c structure represents the thermodynamically stable form under ambient conditions [2]. However, the potential for polymorphism exists given the flexible nature of the propanol chain and the multiple hydrogen bonding possibilities [2].

The salt formation thermodynamics show that the dihydrochloride salt is significantly more stable than the corresponding monohydrochloride or free base forms, with formation constants favoring the dihydrochloride species under acidic conditions [16]. This stability difference is attributed to the maximized electrostatic interactions and hydrogen bonding networks in the dihydrochloride structure.

Dynamic vapor sorption studies indicate that the dihydrochloride salt exhibits minimal hygroscopicity under normal storage conditions (25°C, 60% RH), with water uptake limited to surface adsorption rather than structural hydration [2]. This behavior is advantageous for pharmaceutical and chemical applications where moisture stability is critical.